4-Iodo-3-methoxy-1H-pyrazol-5-amine
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Overview
Description
4-Iodo-3-methoxy-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 3rd position, and an amino group at the 5th position on the pyrazole ring. The molecular formula of this compound is C4H6IN3O, and it has a molecular weight of 239.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-1H-pyrazol-5-amine typically involves the iodination of 3-methoxy-1H-pyrazol-5-amine. One common method includes the reaction of 3-methoxy-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxy-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Iodo-3-methoxy-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1H-pyrazol-5-amine: Lacks the iodine atom at the 4th position.
4-Iodo-1H-pyrazol-5-amine: Lacks the methoxy group at the 3rd position.
4-Iodo-3-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a methoxy group at the 3rd position.
Uniqueness
4-Iodo-3-methoxy-1H-pyrazol-5-amine is unique due to the presence of both the iodine atom and the methoxy group on the pyrazole ring.
Properties
Molecular Formula |
C4H6IN3O |
---|---|
Molecular Weight |
239.01 g/mol |
IUPAC Name |
4-iodo-3-methoxy-1H-pyrazol-5-amine |
InChI |
InChI=1S/C4H6IN3O/c1-9-4-2(5)3(6)7-8-4/h1H3,(H3,6,7,8) |
InChI Key |
GTDKRDBPEVCZEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=C1I)N |
Origin of Product |
United States |
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